N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide
Description
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazine core linked to a 3-methylpyrazole moiety, an aminophenyl bridge, and a benzamide group with a trifluoromethyl (-CF₃) substituent. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O/c1-14-12-13-31(30-14)20-11-10-19(28-29-20)26-15-6-8-16(9-7-15)27-21(32)17-4-2-3-5-18(17)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUCKNYWMOESFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Core Heterocycle Variations
- Pyridazine vs. Pyrimidine/Thiazole :
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): Shares the pyridazine-pyrazole backbone but lacks the trifluoromethylbenzamide group. The methylphenyl substituent may reduce solubility compared to the target compound’s -CF₃ group .
- Thiazole-containing Amides (): Replacing pyridazine with thiazole alters electronic properties. Thiazole’s sulfur atom may enhance π-stacking but reduce hydrogen-bonding capacity compared to pyridazine’s nitrogen-rich structure .
2.2. Substituent Effects
- Trifluoromethyl (-CF₃) vs. Bromo (-Br): N-(4-Bromo-3-(trifluoromethyl)phenyl)-...benzamide (): Contains both -Br and -CF₃ groups.
- Fluorinated Chromen Derivatives (): A chromen-2-yl core with fluorine substituents shows how fluorination improves metabolic stability. However, the chromen system’s fused rings may introduce steric hindrance absent in the target compound’s pyridazine .
2.3. Linker and Functional Group Differences
- Amide vs.
3.2. Characterization Data
Pharmacological and Physicochemical Properties
- Lipophilicity : The -CF₃ group in the target compound enhances lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration compared to ’s methylphenyl derivative.
- Metabolic Stability : Fluorine and -CF₃ groups in the target compound and ’s chromen derivative both resist CYP450-mediated oxidation, but the pyridazine core may confer unique metabolic pathways .
- Solubility : The benzamide group improves aqueous solubility relative to ’s thiazole derivatives, which lack polar amide linkages .
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